Ponceau MX

描述

Contextualization of Ponceau MX within Synthetic Dye Research

This compound, also known by synonyms such as Acid Red 26 and C.I. 16150, is classified as a synthetic azo dye ontosight.aiwikipedia.orgmedchemexpress.comstainsfile.com. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic systems, which are responsible for their vibrant colors ontosight.aictdbase.org. The development of synthetic dyes, including the Ponceau series, marked a significant advancement in chemistry and industrial processes starting in the late 19th century mdpi.com. This compound belongs to a group of Scarlet Reds or Ponceau Reds that emerged around 1878, contributing to the wide palette of colors achievable with synthetic colorants mdpi.com.

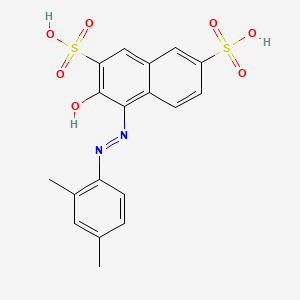

The chemical structure of this compound is based on a naphthalene (B1677914) ring system substituted with sulfonic acid groups and an azo linkage to a xylyl (dimethylphenyl) group ontosight.ai. Specifically, it is chemically described as 4-((2,4-dimethylphenyl)diazenyl)-3-hydroxynaphthalene-2,7-disulfonic acid uni.lu. It is commonly encountered as a disodium (B8443419) salt ontosight.aistainsfile.comcymitquimica.com.

Evolution of Research Trajectories Pertaining to this compound

Early research concerning this compound focused on its synthesis and fundamental chemical properties. The typical synthesis involves the diazotization of 2,4-xylylamine followed by coupling with 2-naphthol-3,6-disulfonic acid to yield the disodium salt ontosight.ai. Investigations into its physical characteristics, such as its appearance as a dark red powder or crystals and its solubility in water, were also part of initial studies stainsfile.comcymitquimica.comnih.gov.

Over time, research trajectories evolved to explore the applications of this compound as a coloring agent in various contexts, including its historical or potential use in textiles and as a biological stain ontosight.aiontosight.ai. The use of Ponceau's Xylidine (this compound) as a protein stain in histological and biological research, such as in plant anatomy studies and as a loading control in techniques like Western blotting (though Ponceau S is more commonly cited for this specific application), represents a significant area of academic inquiry stainsfile.comoup.comresearchgate.net.

Furthermore, the broader academic interest in the environmental fate and potential remediation of synthetic dyes has led to research examining the degradation of azo dyes, including those structurally related to this compound like Ponceau 4R, Ponceau S, and Ponceau 3R ynu.edu.cnresearchgate.netresearchgate.netakjournals.comresearchgate.net. Studies investigating the interaction of azo dyes with enzymes such as azoreductase are relevant to understanding the biochemical breakdown of these compounds researchgate.net. Research has also explored the influence of various factors, such as metal ions and pH, on the color characteristics of Ponceau dyes dss.go.th.

Scope and Significance of Current Academic Inquiry into this compound

Current academic inquiry into this compound encompasses several key areas. In analytical chemistry, research may involve developing and refining methods for the detection and quantification of this compound in various matrices, although specific recent studies solely focused on this were not prominently found in the initial search. However, the development of analytical techniques for synthetic dyes in general is an ongoing area of research mdpi.com.

In the realm of biochemistry and cell biology, this compound continues to be relevant as a staining agent for proteins and cellular structures in research settings stainsfile.comoup.com. Studies may investigate optimizing staining protocols or exploring its use in new biological applications.

Environmental science research includes the study of dye degradation mechanisms, which is pertinent to this compound as an azo dye. Investigations into advanced oxidation processes or biological methods for breaking down synthetic dyes contribute to the development of strategies for wastewater treatment and environmental remediation researchgate.netakjournals.comresearchgate.net. Research into the interaction of azo dyes with microbial enzymes like azoreductase provides insights into potential bioremediation approaches researchgate.net.

The significance of this research lies in several aspects: contributing to the fundamental understanding of synthetic dye chemistry and properties; enhancing analytical capabilities for dye detection; developing effective methods for the removal or degradation of dyes in the environment; and providing valuable tools for visualization and analysis in biological research.

Data Table: Chemical Properties of this compound (Disodium Salt)

Based on available academic and chemical database information, some key chemical properties of this compound (disodium salt) are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₄N₂Na₂O₇S₂ | stainsfile.comcymitquimica.comfishersci.it |

| Molecular Weight | 480.417 g/mol (Exact Mass: 0.00) or 480.44 g/mol or 459.44 (acid form?) | stainsfile.comcymitquimica.commedkoo.com |

| Appearance | Dark red crystalline powder or solid | cymitquimica.comnih.govfishersci.it |

| Solubility in Water | Soluble or Readily soluble | ontosight.aistainsfile.comnih.gov |

| Solubility in Ethanol | Slightly soluble or Readily soluble | stainsfile.comnih.gov |

| Solubility in Ether | Very slightly soluble | nih.gov |

| Solubility in Acetone | Very slightly soluble | nih.gov |

| Solubility in Oil | Insoluble | nih.gov |

| Absorption Maximum | 499 nm, 502 nm, 503 nm, 388 nm | stainsfile.com |

Note: Discrepancies in reported molecular weight may relate to the form of the compound (acid vs. salt) or variations in sources.

Detailed Research Findings:

Synthesis: The synthesis of this compound involves the diazotization of 2,4-xylylamine followed by coupling with 2-naphthol-3,6-disulfonic acid ontosight.ai.

Staining Applications: Ponceau's Xylidine (this compound) has been utilized as a stain for proteins in histological studies, such as in the analysis of plant anatomy, and is a component in staining methods like Masson's trichrome stain, where it can impart an orange hue to red-stained structures stainsfile.comoup.com.

Bioremediation Studies: Research on azo dyes, including molecular docking studies with enzymes like azoreductase, suggests that these enzymes can play a role in the breakdown of the azo bond, which is relevant to the potential bioremediation of this compound researchgate.net. Studies on the degradation of related Ponceau dyes using various methods like adsorption onto nanoparticles have shown high removal efficiencies researchgate.net.

Structure

3D Structure

属性

CAS 编号 |

7481-49-4 |

|---|---|

分子式 |

C18H16N2O7S2 |

分子量 |

436.5 g/mol |

IUPAC 名称 |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

InChI 键 |

YYYARFHFWYKNLF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

规范 SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

颜色/形态 |

DARK-RED CRYSTALS |

其他CAS编号 |

3761-53-3 |

相关CAS编号 |

3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |

溶解度 |

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |

同义词 |

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |

产品来源 |

United States |

Methodologies for Analysis and Detection of Ponceau Mx

Spectroscopic Approaches for Ponceau MX Quantification

Spectroscopic methods are widely used for the quantitative analysis of colored compounds like this compound. These techniques are based on the interaction of the compound with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and cost-effective technique for quantifying this compound in solutions. This method relies on the principle that the analyte absorbs light at a specific wavelength in the ultraviolet or visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the analysis of this compound, a solution of the sample is prepared and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for azo dyes like this compound is typically in the visible range, corresponding to their color. For the closely related compound, Ponceau 4R, the λmax is approximately 507 nm, and for Ponceau 6R, it is around 518 nm ms-editions.cl. The concentration of this compound in an unknown sample can be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.

Method validation is a critical aspect of developing a reliable UV-Visible spectrophotometric method. This involves assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by demonstrating a direct proportional relationship between absorbance and concentration over a specific range. For similar azo dyes, linearity has been established in ranges such as 3 - 40 µg/mL uclmail.net. The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Ponceau 4R, reported LOD and LOQ values are as low as 0.825 µg/mL and 2.50 µg/mL, respectively uclmail.net.

| Parameter | Typical Value (for related Ponceau dyes) | Reference |

| Wavelength of Maximum Absorption (λmax) | ~507 nm (for Ponceau 4R) | researchgate.net |

| Linearity Range | 3 - 40 µg/mL (for Ponceau 4R) | uclmail.net |

| Limit of Detection (LOD) | 0.825 µg/mL (for Ponceau 4R) | uclmail.net |

| Limit of Quantification (LOQ) | 2.50 µg/mL (for Ponceau 4R) | uclmail.net |

Note: The data presented in this table is for the closely related compound Ponceau 4R and serves as an illustrative example of the expected analytical parameters for this compound.

Fluorescence spectroscopy is another analytical technique that can be applied to the analysis of certain dyes. This method is based on the principle that some molecules, after absorbing light at a specific wavelength (excitation), will emit light at a longer wavelength (emission) as they return to their ground electronic state. The intensity of the emitted light is proportional to the concentration of the fluorescent compound.

While azo dyes are not typically known for strong native fluorescence due to the presence of the N=N group which can quench fluorescence, some studies have investigated the fluorescence properties of related compounds. For instance, Ponceau 4R has been shown to exhibit fluorescence with emission peaks at approximately 420, 530, 635, and 687 nm when excited with light in the 220-400 nm range nih.gov. The fluorescence at 420 nm is attributed to n → π* transitions, while the other peaks are from π* → π transitions nih.gov. The complex fluorescence characteristics are influenced by the naphthalene (B1677914) structure and the presence of both electron-donating (-OH) and electron-withdrawing (N=N) groups nih.gov.

The applicability of fluorescence spectroscopy for the direct quantification of this compound would depend on its specific fluorescence properties, including its quantum yield and potential for quenching in different sample matrices.

| Parameter | Observed Value (for Ponceau 4R) | Reference |

| Excitation Wavelength Range | 220 - 400 nm | nih.gov |

| Emission Wavelengths | 420, 530, 635, 687 nm | nih.gov |

Note: This data is for the related compound Ponceau 4R and indicates the potential for fluorescence analysis of similar azo dyes.

Chromatographic Separations and Detection of this compound

Chromatographic techniques are powerful for separating components of a mixture, making them highly suitable for the analysis of this compound in complex samples like food and beverages.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation, identification, and quantification of food dyes. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of this compound and other synthetic food dyes, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727).

A typical HPLC method for the analysis of this compound would involve the following:

Column: A C18 column is frequently used for the separation of food dyes nih.govnih.gov.

Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium (B1175870) acetate buffer and acetonitrile is often employed to achieve good separation of multiple dyes in a single run researchgate.netresearchgate.net.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of the separated dyes at their respective λmax researchgate.netresearchgate.net. For Ponceau 4R, a detection wavelength of 515 nm has been used nih.gov.

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standards.

Method validation for HPLC includes assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. For a mixture of food dyes including Ponceau 4R, linearity has been demonstrated in the range of 2–10 μg/mL evidentscientific.com.

| Parameter | Typical Conditions (for Ponceau 4R) | Reference |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Ethanol-acetate buffer pH 5 (60:40, v/v) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection Wavelength | 515 nm | nih.gov |

| Retention Time | 2.276 min | nih.gov |

Note: The data in this table is for the related compound Ponceau 4R and illustrates a typical HPLC method for azo dyes.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a sodium salt of a sulfonic acid, which makes it non-volatile and prone to decomposition at the high temperatures typically used in GC. Therefore, direct analysis of this compound by GC is not feasible.

To make this compound amenable to GC analysis, a derivatization step is necessary. Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. Common derivatization techniques that could potentially be applied to the functional groups present in this compound (hydroxyl and sulfonic acid groups) include:

Silylation: This process replaces active hydrogens in functional groups with a trimethylsilyl (TMS) group, increasing volatility .

Alkylation (Esterification): This method converts carboxylic and sulfonic acids into their more volatile ester forms.

Acylation: This technique introduces an acyl group to compounds containing active hydrogens, also enhancing volatility aatbio.com.

After derivatization, the resulting compound could be analyzed by GC coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. The development of a specific derivatization protocol for this compound would require careful optimization of reaction conditions to ensure complete and reproducible conversion.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the screening and qualitative identification of synthetic dyes in various samples. In TLC, a thin layer of adsorbent material (the stationary phase), such as silica gel, is coated onto a flat carrier like a glass or plastic plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The position of a compound on the developed chromatogram is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For the analysis of this compound and other food dyes, silica gel 60 plates are commonly used as the stationary phase nih.gov. A variety of mobile phase systems can be employed to achieve separation. For a mixture of synthetic food dyes including Ponceau 4R, a mobile phase of chloroform-isopropanol-25% aq. ammonia in a 1:3:1 (v/v/v) ratio has been used nih.gov. The separated dye spots can be visualized and identified by their color and by comparing their Rf values to those of known standards.

| Parameter | Typical Conditions (for Ponceau 4R) | Reference |

| Stationary Phase | Silica gel 60 | nih.gov |

| Mobile Phase | Chloroform-isopropanol-25% aq. ammonia (1:3:1, v/v/v) | nih.gov |

| Rf Value | Varies depending on the specific mobile phase composition |

Electrochemical Sensor Development for this compound

Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of this compound, providing advantages such as high sensitivity, portability, and the potential for on-site analysis. The development of these sensors has primarily centered on voltammetric and potentiometric techniques.

Voltammetric methods are based on the measurement of the current response of an electroactive species, such as this compound, to an applied potential. The inherent redox activity of the azo group (-N=N-) in the this compound molecule makes it amenable to electrochemical oxidation and reduction, forming the basis for its voltammetric determination.

Recent advancements in this area have focused on the use of chemically modified electrodes to enhance the sensitivity and selectivity of the detection. For instance, a novel electrochemical sensor for the simultaneous determination of Ponceau 4R and amaranth has been developed using a gold electrode modified with electrochemically-reduced graphene oxide and silver (Ag-ErGO/AuE). This modified electrode exhibits superior electrocatalytic activity towards the oxidation of these dyes. The study employed adsorptive stripping voltammetry (AdSV) in combination with cyclic voltammetry (CV) to investigate the electrochemical behavior. Optimal conditions for the simultaneous determination were found to be a Britton-Robinson buffer at pH 2.0, an adsorption potential of 0.5 V, an adsorption time of 60 seconds, and a scan rate of 12.5 mV/s. Under these conditions, the sensor demonstrated a linear response for Ponceau 4R in the range of 0.0302 to 0.2418 mg·L⁻¹, with a detection limit of 0.0074 mg·L⁻¹ mdpi.com.

Square wave voltammetry (SWV) is another powerful voltammetric technique that has been successfully applied for the determination of various organic compounds. Its advantages include high speed and effective discrimination against background currents, leading to enhanced sensitivity quechers.eunih.govnih.gov. While specific studies detailing the use of SWV for this compound are limited in the available literature, its application to other azo dyes and electroactive organic molecules suggests its high potential for this purpose. The technique involves the superposition of a square wave potential modulation on a staircase voltage ramp, with current sampling at the end of both the forward and reverse potential pulses. This approach results in a peak-shaped voltammogram where the peak height is directly proportional to the analyte concentration quechers.eunih.gov.

Table 1: Performance Characteristics of a Voltammetric Sensor for Ponceau 4R Detection

| Parameter | Value | Reference |

| Electrode | Ag-ErGO modified Gold Electrode | mdpi.com |

| Technique | Adsorptive Stripping Voltammetry (AdSV) | mdpi.com |

| Linear Range | 0.0302 - 0.2418 mg·L⁻¹ | mdpi.com |

| Limit of Detection (LOD) | 0.0074 mg·L⁻¹ | mdpi.com |

| Optimal pH | 2.0 (Britton-Robinson buffer) | mdpi.com |

| Adsorption Potential | 0.5 V | mdpi.com |

| Adsorption Time | 60 s | mdpi.com |

| Scan Rate | 12.5 mV/s | mdpi.com |

Potentiometric sensors measure the potential difference between a working electrode and a reference electrode at near-zero current flow. The potential of the working electrode is ideally proportional to the logarithm of the activity of the target ion. For the detection of organic ions like this compound, the design of a suitable ion-selective electrode (ISE) is crucial. This typically involves the incorporation of an ionophore into a polymeric membrane, which selectively binds the target analyte.

While specific potentiometric sensor designs for the direct determination of this compound are not extensively detailed in the reviewed literature, the principles of ISEs for organic ions are well-established. The design of such a sensor would require the synthesis or identification of an ionophore with a high affinity and selectivity for the this compound anion. The membrane composition, including the polymer matrix (e.g., PVC), a plasticizer, and any ionic additives, would need to be optimized to ensure a stable and reproducible potentiometric response. The performance of such a sensor would be characterized by its linear concentration range, slope of the calibration curve (ideally Nernstian), limit of detection, response time, and selectivity over other potentially interfering anions present in the sample matrix.

Advanced Hybrid and Miniaturized Analytical Platforms

To address the challenges of complex sample matrices and the need for high-throughput analysis, advanced analytical platforms that couple separation techniques with sensitive detection methods, as well as miniaturized systems, have been explored for the analysis of this compound and other food dyes.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred method for the analysis of water-soluble dyes like this compound. This technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. A multi-residue method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the determination of 18 water-soluble artificial colors, including Ponceau 4R, in various food matrices such as confectionery, ice cream, and sweets. The method demonstrated good linearity with correlation coefficients (R²) greater than 0.98 for most of the dyes. For Ponceau 4R, the limit of quantification was found to be in the range of 10-500 µg/kg, depending on the food matrix . Another study utilized a SWATH-MS screening strategy with UHPLC-HRMS for the determination of food dyes in spices, where a retention time tolerance of 0.05 minutes was necessary to differentiate between isobaric compounds like Azorubine and Ponceau 4R byu.edu.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally more suitable for volatile and thermally stable compounds. While this compound itself is a non-volatile salt, GC-MS can be a valuable tool for the analysis of its degradation products. For instance, in a study on the biodegradation of Ponceau S Red by Franconibacter sp., GC-MS was used to identify the metabolic byproducts. Following liquid-liquid extraction of the degraded sample, the analysis identified indole as one of the degradation products nih.gov. This demonstrates the utility of GC-MS in mechanistic studies of dye degradation.

Miniaturized analytical systems, often referred to as microfluidic or lab-on-a-chip devices, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for portability and automation.

For the analysis of azo dyes, microfluidic paper-based analytical devices (µPADs) have been explored as a low-cost and user-friendly platform. These devices utilize the capillary action of paper to transport fluids and can be designed for colorimetric or electrochemical detection mdpi.comnih.gov. While specific applications of µPADs for this compound are not extensively documented, the technology holds promise for the rapid screening of this dye in food and beverage samples.

Lab-on-a-chip systems incorporating capillary electrophoresis (CE) with electrochemical detection have also been developed for the analysis of various analytes, including dyes. These systems integrate the separation channel and detection electrodes onto a single chip, enabling rapid and high-resolution separations with sensitive detection nih.govnih.gov. The application of such systems to the analysis of this compound could offer a powerful tool for its determination in complex matrices.

Sample Preparation Strategies for this compound Analysis

The effective extraction and clean-up of this compound from complex food and environmental matrices is a critical step to ensure accurate and reliable analytical results. The choice of sample preparation technique depends on the nature of the sample matrix and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of analytes from liquid samples. For the analysis of sulfonated azo dyes in river water, a method involving acidification of the sample to pH 3 followed by pre-concentration on SPE Oasis HLB cartridges has been reported mit.edu. The optimization of SPE methods involves the selection of the appropriate sorbent material, conditioning and elution solvents, and sample loading conditions to achieve high recovery and efficient removal of interfering substances nih.gov.

Ultrasonic-Assisted Cloud Point Microextraction (UA-CPME) has been developed as a simple, rapid, and efficient pre-concentration method for Ponceau 4R in beverage samples. This technique involves the use of a non-ionic surfactant to form micelles that entrap the analyte. The application of ultrasound accelerates the extraction process. Optimal conditions for the extraction of Ponceau 4R were found to be at pH 6.0 in the presence of Cu(II) ions using the surfactant PONPE 7.5. This method achieved a pre-concentration factor of 200 and a limit of detection of 6.5 µg L⁻¹ nih.gov.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation methodology that was initially developed for the analysis of pesticide residues in fruits and vegetables but has since been adapted for a wide range of analytes and matrices. The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (dSPE) clean-up step to remove matrix interferences sigmaaldrich.comrestek.com. The selection of the appropriate extraction salts and dSPE sorbents is crucial for achieving good recoveries and efficient clean-up for the target analyte in a specific matrix.

Table 2: Comparison of Sample Preparation Techniques for Ponceau Dyes

| Technique | Principle | Matrix | Key Parameters/Reagents | Performance | Reference |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | River Water | Oasis HLB cartridge, pH 3 | Effective pre-concentration for sulfonated azo dyes. | mit.edu |

| Ultrasonic-Assisted Cloud Point Microextraction (UA-CPME) | Micellar extraction using a non-ionic surfactant, enhanced by ultrasound. | Beverages | PONPE 7.5 surfactant, Cu(II), pH 6.0 | LOD: 6.5 µg L⁻¹, Pre-concentration factor: 200, Recoveries: 94.3-104.2% | nih.gov |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fruits and Vegetables | Acetonitrile, MgSO₄, NaCl, PSA, C18 | High-throughput, good recoveries for a wide range of analytes. | sigmaaldrich.comrestek.com |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. nih.govresearchgate.net It is preferred over traditional liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. lodz.pl The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. lodz.pl

For the extraction of synthetic dyes like this compound from food matrices, reversed-phase or ion-exchange SPE cartridges are commonly employed. While specific protocols for this compound are not extensively detailed in the literature, methods developed for structurally similar azo dyes, such as Ponceau 4R, provide a strong basis for its extraction.

A typical SPE protocol for a synthetic dye in a liquid sample, such as a beverage, involves using an aminopropyl-bonded silica cartridge. nih.gov For solid or semi-solid samples, a pre-treatment step is necessary to bring the analyte into a liquid form before loading it onto the SPE cartridge. sid.ir

Key Steps in a Typical SPE Protocol for Azo Dyes:

Sorbent Selection: C18 (octadecyl) or aminopropyl-bonded silica are common choices for extracting polar compounds like azo dyes from aqueous solutions. nih.govsid.ir

Conditioning: The cartridge is first conditioned with an organic solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate the sorbent to the sample's matrix conditions. nih.gov

Sample Loading: The pre-treated sample is passed through the conditioned cartridge. The dye molecules are retained on the sorbent through hydrophobic or ion-exchange interactions. lodz.pl

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove unretained matrix components and interferences. nih.gov

Elution: A stronger solvent is used to disrupt the analyte-sorbent interactions and elute the purified dye. For azo dyes on aminopropyl sorbents, a dilute basic solution (e.g., 0.01 M NaOH) can be effective. nih.gov For C18 sorbents, a mixture like methanol and ammonium hydroxide is often used. sid.ir

The following table outlines typical parameters used in SPE for the extraction of similar azo dyes from different food matrices.

| Parameter | Liquid Samples (e.g., Beverages) | Solid Samples (e.g., Fruit Roll-ups) |

| SPE Sorbent | Aminopropyl-bonded silica nih.gov | C18 (Octadecyl) sid.ir |

| Conditioning Solvent | Methanol, followed by water nih.gov | Methanol, followed by deionized water |

| Sample Pre-treatment | Dilution with water (e.g., 1:5) nih.gov | Homogenization in solvent (e.g., methanol/ammonium hydroxide 20:80), followed by ultrasonication and centrifugation sid.ir |

| Wash Solvent | Water nih.gov | Water |

| Elution Solvent | Diluted aqueous sodium hydroxide (e.g., 0.01 M NaOH) nih.gov | Methanol/Ammonium Hydroxide mixture |

| Average Recovery | > 90% nih.gov | Varies depending on matrix and dye concentration |

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the extraction of this compound, an anionic azo dye, the optimization of several key parameters is crucial to maximize recovery and selectivity. elementlabsolutions.com

The efficiency of LLE is governed by the distribution coefficient (LogD) of the analyte, which is influenced by its physicochemical properties and the extraction conditions. elementlabsolutions.com Optimization typically involves a systematic approach, adjusting one factor at a time or using experimental designs like the Response Surface Methodology (RSM) to study interactions between variables. iust.ac.ir

Key Parameters for LLE Optimization:

Solvent Selection: The choice of the organic solvent is paramount. The ideal solvent should have high affinity for this compound, be immiscible with the aqueous sample matrix, and have a different density to facilitate phase separation. The polarity of the solvent should be matched to the analyte; however, for ionizable compounds, pH plays a a more significant role. nih.govelementlabsolutions.com

pH Adjustment: this compound contains sulfonic acid groups, making it an acidic dye. The charge of the molecule is pH-dependent. To enhance its partitioning into an organic phase, the aqueous sample should be acidified to a pH at least two units below the pKa of the sulfonic acid groups. This protonates the functional groups, neutralizing the charge and increasing the molecule's hydrophobicity. elementlabsolutions.com

Solvent-to-Sample Ratio: Increasing the volume ratio of the organic solvent to the aqueous sample can improve extraction efficiency. A ratio of 7:1 is often considered a generic optimum, but this should be optimized based on the partition coefficient of the analyte. elementlabsolutions.com

Ionic Strength: The addition of a salt, such as sodium chloride or sodium sulfate, to the aqueous phase can increase the ionic strength. This "salting-out" effect decreases the solubility of this compound in the aqueous phase, promoting its transfer into the organic solvent. elementlabsolutions.com

Mixing and Phase Separation: Thorough mixing (e.g., by vortexing) is required to maximize the interfacial contact between the two phases and facilitate analyte transfer. Subsequent centrifugation is often used to achieve a clean separation of the layers. researchgate.net

The table below summarizes the influence of these parameters on the LLE of an acidic dye like this compound.

| Parameter | Principle of Optimization | Expected Effect on this compound Extraction |

| Organic Solvent | Select a solvent that maximizes the partition coefficient for the analyte. | A moderately polar, water-immiscible solvent is generally effective. |

| Aqueous Phase pH | Adjust pH to suppress the ionization of the analyte's functional groups. | Lowering the pH (e.g., to pH 2-4) will neutralize the sulfonate groups, increasing partitioning into the organic phase. elementlabsolutions.com |

| Solvent/Sample Ratio | Increase the volume of the extracting solvent to drive the equilibrium towards the organic phase. | Higher ratios generally lead to higher recovery, up to a certain point. elementlabsolutions.com |

| Ionic Strength | Increase the ionic strength of the aqueous phase to decrease analyte solubility ("salting-out"). | Adding salt (e.g., NaCl) to the sample can significantly improve extraction efficiency. |

| Mixing Time/Method | Ensure sufficient time and energy for the system to reach equilibrium. | Optimized vortexing or shaking time ensures maximum transfer of the analyte. |

Novel Extraction Techniques for Complex Matrices

Traditional extraction methods can be time-consuming and require large volumes of organic solvents. For complex food matrices, novel extraction techniques have been developed to enhance efficiency, reduce solvent consumption, and shorten extraction times, aligning with the principles of green analytical chemistry. nih.govspringernature.com

Matrix Solid-Phase Dispersion (MSPD): MSPD is a unique process that combines sample homogenization and extraction into a single step. The solid or semi-solid sample is blended directly with a solid-phase sorbent (like C18). This process disrupts the sample matrix and disperses it over the surface of the sorbent. The resulting mixture is packed into a column, from which interfering compounds can be washed away and the analytes of interest selectively eluted. nih.gov This technique is particularly advantageous for complex solid food samples, as it minimizes pre-treatment steps. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the sample matrix generates localized high pressure and temperature, disrupting cell walls and enhancing the penetration of the solvent into the matrix. nih.gov This significantly accelerates mass transfer, leading to higher extraction yields in shorter times and often at lower temperatures, which is beneficial for thermally sensitive compounds. mdpi.com The process can be further enhanced by the use of surfactants. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample matrix. nih.gov Polar molecules within the sample absorb microwave energy, leading to rapid, efficient, and uniform heating of the entire sample volume. mdpi.com This internal heating creates a pressure gradient that ruptures the matrix structure, facilitating the release of analytes into the solvent. nih.gov MAE offers significant reductions in extraction time and solvent consumption compared to conventional methods like Soxhlet extraction. researchgate.netyoutube.com

Magnetic Solid-Phase Extraction (MSPE): A variation of SPE, MSPE uses magnetic nanoparticles (MNPs) as the sorbent material. ugm.ac.id The high surface area of MNPs allows for rapid adsorption of the target analyte. After extraction, the MNP-analyte complex is easily and quickly separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. This simplifies the procedure and makes it suitable for automation and high-throughput analysis. ugm.ac.idjmbfs.org

The table below compares these novel extraction techniques.

| Technique | Principle | Advantages for Complex Matrices |

| Matrix Solid-Phase Dispersion (MSPD) | Simultaneous sample disruption and extraction by blending with a solid sorbent. nih.gov | Reduces sample pre-treatment; effective for solid and semi-solid foods. rsc.org |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. nih.govnih.gov | Faster extraction, reduced solvent use, suitable for thermolabile compounds. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Rapid and uniform heating of the sample through microwave energy. mdpi.com | Very fast, highly efficient, reduced solvent consumption. nih.govnih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | SPE using magnetic nanoparticles as sorbents for easy separation. ugm.ac.id | Rapid separation, no centrifugation/filtration needed, high surface area for adsorption. jmbfs.org |

Environmental Dynamics and Transformation of Ponceau Mx

Environmental Occurrence and Distribution of Ponceau MX

Specific monitoring data on the widespread environmental presence of this compound are not extensively documented in publicly available literature. However, the general behavior of synthetic dyes in the environment provides an understanding of its likely distribution.

Direct and comprehensive studies detailing the concentrations of this compound in various aquatic ecosystems are limited. However, synthetic dyes are common contaminants in industrial effluents, particularly from textile manufacturing, which can lead to their presence in surface waters. imist.ma The discharge of untreated or inadequately treated wastewater is a primary route for the entry of dyes into rivers, lakes, and coastal waters. imist.ma The detection of a wide array of emerging contaminants, including various industrial chemicals and pharmaceuticals, in surface water and wastewater effluents suggests that persistent dye molecules could also be present. mdpi.comnih.govresearchgate.net The solubility of this compound in water facilitates its dispersal in aquatic environments. wikipedia.org

Information regarding the specific detection of this compound in soil and sediment is scarce. Generally, the fate of organic compounds like this compound in terrestrial environments is governed by sorption and degradation processes. mdpi.commdpi.com Soil organic matter and mineral content are key factors influencing the retention of such chemicals. au.dkresearchgate.net Azo dyes can become associated with soil and sediment particles through sorption mechanisms, which can reduce their mobility but also create a long-term reservoir of the contaminant. mdpi.com The extent of this sorption is dependent on both the specific properties of the dye molecule and the characteristics of the soil or sediment. mdpi.com

Abiotic Degradation Pathways of this compound

The environmental persistence of this compound is determined by its susceptibility to various abiotic degradation processes. While specific kinetic studies for this compound are not widely available, research on structurally similar azo dyes, such as Ponceau S and Ponceau 4R, provides valuable insights into its potential degradation pathways.

Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for many synthetic dyes. This process can occur through direct photolysis, where the dye molecule itself absorbs light energy, or indirect photolysis, involving photosensitizing agents. mdpi.com The rate of photodegradation is often influenced by factors such as pH, the presence of other organic matter, and the intensity of light.

Studies on similar dyes suggest that photodegradation often follows pseudo-first-order kinetics. researchgate.net For example, the photocatalytic degradation of other dyes has been shown to be effective, utilizing semiconductor materials like titanium dioxide (TiO₂) to generate highly reactive hydroxyl radicals under UV or visible light irradiation. researchgate.netresearchgate.netrsc.orgnih.gov These radicals are powerful oxidizing agents that can break down the complex structure of azo dyes.

Table 1: Apparent Rate Constants for the Degradation of Ponceau S by Various Advanced Oxidation Processes This data is for the related compound Ponceau S and is intended to be indicative of the potential behavior of this compound.

| Degradation Process | Apparent Rate Constant (k_app, min⁻¹) |

| H₂O₂/UV/Fe²⁺ (Photo-Fenton) | 0.295 |

| Sunlight/Fe²⁺/H₂O₂ (Solar Photo-Fenton) | 0.141 |

| Fe²⁺/H₂O₂ (Fenton) | 0.111 |

| H₂O₂/UV | 0.031 |

Source: Adapted from research on Ponceau S degradation. researchgate.net

Chemical oxidation, particularly through advanced oxidation processes (AOPs), is a key mechanism for the degradation of persistent organic pollutants, including azo dyes. AOPs are characterized by the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH).

The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV light) are effective methods for the decolorization and mineralization of azo dyes. akjournals.comakjournals.com In these processes, ferrous ions catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals. The photo-Fenton process enhances the degradation rate through the photoreduction of Fe³⁺ back to Fe²⁺, allowing for the catalytic cycle to continue. akjournals.com Studies on Ponceau 4R have demonstrated that these processes can achieve high levels of color and total organic carbon (TOC) removal. akjournals.com The efficiency of these oxidation processes is highly dependent on parameters such as pH, and the concentrations of the dye, iron catalyst, and hydrogen peroxide. rsc.orgnih.gov

Table 2: Degradation Efficiency of Ponceau 4R using Fenton and Photo-Fenton Processes This data is for the related compound Ponceau 4R and is intended to be indicative of the potential behavior of this compound.

| Process | Reaction Time (s) | Decolorization (%) | TOC Removal (%) |

| Fenton | 300 | ~95 | Not specified |

| Fenton | 7200 | 100 | 97 |

| Photo-Fenton | 300 | ~95 | Not specified |

| Photo-Fenton | 7200 | 100 | ~100 |

Source: Adapted from research on Ponceau 4R degradation. akjournals.com

Specific studies on the hydrolytic stability of this compound are not readily found in the reviewed literature. However, azo dyes are generally considered to be stable to hydrolysis under typical environmental pH conditions. The azo bond (-N=N-) is a chromophore that imparts color but is not easily cleaved by water. Degradation of azo dyes in aqueous solutions is more likely to occur through reductive or oxidative cleavage of the azo bond rather than through hydrolysis. The stability of the sulfonate groups present in the this compound molecule also contributes to its persistence in water.

Biotic Transformation and Biodegradation of this compound

The environmental fate of azo dyes like this compound is significantly influenced by biotic processes, primarily driven by microorganisms. These processes can lead to the transformation and, in some cases, complete mineralization of the dye molecule, converting it into less harmful substances.

Microbial Degradation Mechanisms and Pathways

The microbial degradation of azo dyes is a complex process involving various metabolic pathways. researchgate.net Bacteria are often preferred for bioremediation due to their rapid growth, ease of manipulation, and ability to withstand harsh environmental conditions. nih.gov The initial and most critical step in the breakdown of azo dyes under anaerobic or microaerophilic conditions is the reductive cleavage of the azo bond (-N=N-). researchgate.net This reaction breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines, which are typically colorless but can be more toxic than the parent dye molecule.

Aerobic degradation pathways often involve oxidoreductive enzymes that can also lead to the breakdown of the dye structure. researchgate.netnih.gov The complete mineralization of azo dyes often requires a combination of anaerobic and aerobic processes, where the aromatic amines produced during the initial anaerobic cleavage are subsequently degraded under aerobic conditions. researchgate.net

A proposed biodegradation pathway for Ponceau S, a structurally similar azo dye, by the bacterium Franconibacter sp., 1MS illustrates a typical mechanism. The process begins with the enzymatic breakdown of the azo bond by azoreductase. This initial cleavage results in the formation of intermediate compounds such as sulfonamide, 2,5-diaminobenzenesulfonic acid, and 8-aminonaphthol-2,5-disulfonic acid. acs.orgresearchgate.net These intermediates are then subject to further microbial metabolism. The specific degradation pathway can be influenced by the microbial species involved and the chemical structure of the dye itself, including the types and positions of substituents on the aromatic rings. researchgate.net

Adhesion: Microbial cells first attach to the dye molecules. nih.gov

Enzymatic Attack: Specific enzymes, primarily azoreductases, catalyze the reductive cleavage of the azo bond. nih.gov

Metabolism of Intermediates: The resulting aromatic amines are further broken down through various metabolic pathways, which can involve oxidation, reduction, and hydroxylation. frontiersin.orgplos.org

Mineralization: Ideally, the intermediates are completely converted into simple inorganic compounds like CO₂, H₂O, and N₂.

Enzyme-Catalyzed Biotransformation Studies (e.g., Azoreductase Activity)

The key enzymes responsible for the initial step of azo dye biodegradation are azoreductases. scholarsresearchlibrary.com These enzymes catalyze the reductive cleavage of the azo linkage, typically using NADH or NADPH as an electron donor. nih.govnih.gov Azoreductase activity is found in a wide range of bacteria and is often the rate-limiting step in color removal. researchgate.net

Studies have characterized azoreductases from various microorganisms. For instance, an azoreductase from Staphylococcus aureus was identified as a tetrameric flavoprotein that requires NADPH for its activity. nih.gov This enzyme demonstrated activity against several sulfonated azo dyes, including Ponceau S and Ponceau BS. nih.gov The efficiency of these enzymes can be influenced by several factors, including pH and temperature. The azoreductase from S. aureus showed maximum activity between 35 and 40 °C and an optimal pH range of 6.0 to 6.6. nih.gov Similarly, studies on azoreductases from Bacillus species report temperature optima between 40 and 45°C and a pH optimum around 7.0. scholarsresearchlibrary.com

The specific activity of azoreductases can vary significantly depending on the substrate dye. For example, one study found that the azoreductase from Alishewanella sp. strain KMK6 showed different activity levels for various dyes, indicating substrate specificity. researchgate.net The location of the enzyme, whether intracellular or extracellular, also plays a role. Many bacterial azoreductases are intracellular, requiring the dye to be transported into the cell for degradation to occur. scholarsresearchlibrary.comnih.gov

Table 1: Optimal Conditions for Azoreductase Activity from Various Bacterial Sources

| Bacterial Source | Optimal pH | Optimal Temperature (°C) | Cofactor | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | 6.0 - 6.6 | 35 - 40 | NADPH | nih.gov |

| Bacillus sp. | 7.0 | 40 | N/A | scholarsresearchlibrary.com |

| Mixed Cultures (for Direct Red 81) | Stable over a wide range | Stable up to 70°C | NADH | mdpi.com |

Microbial Community Dynamics in this compound Degradation

In natural environments and engineered systems like wastewater treatment plants, the degradation of pollutants such as this compound is rarely carried out by a single microbial species. Instead, it is the result of the collective metabolic activities of a complex microbial consortium. nih.gov The structure and function of this community can change dynamically in response to the introduction of the dye and its degradation byproducts. nih.govresearchgate.net

The introduction of an azo dye into a microbial environment can lead to shifts in the community composition, favoring the growth of populations capable of tolerating and metabolizing the dye. researchgate.net Initially, there may be a lag phase or even a temporary decline in microbial activity as the community adapts. nih.gov Over time, bacteria that can utilize the dye or its breakdown products as a source of carbon and energy will proliferate, becoming dominant members of the community. nih.govnih.gov

Studies on bacterial consortia degrading other pollutants have shown that the community structure undergoes significant changes during the degradation process. For instance, in a lignocellulose-degrading consortium, the initial dominant bacteria were replaced by other genera better adapted to the substrate as degradation progressed. nih.gov Similarly, in the treatment of azo dyes in an anaerobic reactor, the microbial profiles changed significantly from the beginning to the end of the operation, likely in response to the presence of the dye and its aromatic amine byproducts. researchgate.net This selection process can lead to the development of a highly specialized and efficient dye-degrading biomass. researchgate.net The interactions within the community, such as syntrophy, where one species consumes the metabolic products of another, are crucial for the complete breakdown of complex molecules like this compound.

Sorption and Transport Phenomena of this compound in Environmental Media

The movement and distribution of this compound in the environment are governed by physical and chemical processes, primarily sorption to soil and sediment particles. These phenomena determine the concentration of the dye in the aqueous phase, its bioavailability for microbial degradation, and its potential for transport into groundwater. mdpi.comkwrwater.nl

Adsorption/Desorption Isotherms on Environmental Sorbents

Adsorption is a key process that controls the fate of organic compounds in soil and aquatic systems. It involves the partitioning of the solute (this compound) between the liquid phase (water) and the solid phase (soil particles, sediment, activated carbon). gnest.org The extent of adsorption at equilibrium is described by adsorption isotherms, which relate the amount of sorbed chemical to its concentration in the solution at a constant temperature. kwrwater.nl

Commonly used isotherm models include the Linear, Freundlich, and Langmuir models. The choice of model depends on the specific sorbent-sorbate system. gnest.org Studies on various dyes have shown that different low-cost sorbents, such as fly ash, bentonite, and activated carbon, can effectively remove color from water. gnest.orggnest.org The sorption capacity is highly dependent on the properties of the sorbent, such as its organic carbon content and surface area, and the chemical properties of the dye. kwrwater.nl For ionizable compounds like this compound, which contains sulfonate groups, the pH of the solution is a critical factor, as it affects the surface charge of the sorbent and the ionization state of the dye molecule. mdpi.comnih.gov

Desorption, the release of the sorbed dye back into the solution, is also a crucial aspect. In some cases, sorption can be irreversible, or exhibit hysteresis, where the desorption isotherm does not follow the same path as the adsorption isotherm. kwrwater.nlgnest.org This indicates that a fraction of the dye may become strongly bound or sequestered within the sorbent matrix, potentially reducing its long-term mobility and bioavailability. kwrwater.nl

Table 2: Common Isotherm Models for Sorption Analysis

| Isotherm Model | Equation | Description |

|---|---|---|

| Linear | qₑ = KₑCₑ | Assumes a direct proportionality between the amount sorbed and the equilibrium concentration. Often valid at low concentrations. |

| Freundlich | qₑ = KբCₑ^(1/n) | An empirical model that describes non-ideal sorption on heterogeneous surfaces. 'Kբ' relates to sorption capacity and 'n' to sorption intensity. |

| Langmuir | qₑ = (qₘbCₑ) / (1 + bCₑ) | Assumes monolayer sorption onto a surface with a finite number of identical sites. 'qₘ' is the maximum sorption capacity and 'b' is the Langmuir constant related to the energy of adsorption. |

Transport Modeling in Aquatic and Soil Systems

Modeling the transport of contaminants like this compound is essential for predicting their movement through soil and potential risk to groundwater resources. mdpi.com The transport of solutes in porous media like soil is primarily described by the convection-dispersion equation (CDE). This model accounts for two main processes:

Convection (or Advection): The transport of the solute with the bulk flow of water.

Hydrodynamic Dispersion: The spreading of the solute due to mechanical mixing and molecular diffusion.

However, the standard CDE model assumes equilibrium conditions for sorption, which may not always be accurate, especially in heterogeneous soils or for reactive solutes. mdpi.com When sorption and desorption processes are not instantaneous, non-equilibrium transport occurs. To describe this, more complex models are used, such as:

Two-Region (or Mobile-Immobile) Model: This model divides the soil water into a mobile region, where water flows freely, and an immobile region, where water is stagnant. Solute exchange between these two regions is assumed to be rate-limited, which can lead to the "tailing" observed in breakthrough curves. mdpi.com

Two-Site Model: This model assumes two types of sorption sites on the solid phase. Sorption is instantaneous on one type of site (equilibrium sites) and rate-limited on the other (non-equilibrium sites). This model is often used to describe chemical non-equilibrium. mdpi.com

A study on the transport of the azo dye Remazol Black 5 in alluvial soil found that a two-site model, which accounts for chemical non-equilibrium, provided a better description of the experimental data than the standard CDE model. mdpi.com The results indicated that while the soil had low retention capacity for the anionic dye, its mobility was still influenced by these rate-limited sorption processes. mdpi.com Such models are crucial tools for assessing the environmental risk posed by this compound and for designing effective remediation strategies.

Interactions of Ponceau Mx with Biological Systems Non Clinical

Molecular Interactions of Ponceau MX with Biomolecules

Studies have investigated the interactions of this compound with various biomolecules, including proteins, enzymes, and nucleic acids, primarily through in vitro methods.

Binding Studies with Proteins and Enzymes (e.g., Lysozyme (B549824), Azoreductase)

This compound has been shown to interact with proteins. As a protein stain, Ponceau S (a related dye) binds to positively charged amino groups and non-covalently to non-polar regions in proteins, allowing for their visualization on membranes in techniques like Western blotting genscript.comnih.gov. This general binding characteristic suggests that this compound, also an azo dye with sulfonate groups, may similarly interact with proteins through electrostatic and non-covalent forces.

Specific studies have explored the interaction of azo dyes, including this compound, with enzymes such as azoreductase. Azoreductases are known to cleave the azo bond (-N=N-) in azo dyes, a key step in their biodegradation sphinxsai.comacs.org. Computational studies, such as molecular docking analyses, have been employed to predict the binding affinity and interaction mechanisms between azo dyes and azoreductase sphinxsai.comresearchgate.netresearchgate.net.

One study investigating the interaction of various azo dyes with azoreductase found that this compound exhibited a high negative binding energy, suggesting a strong affinity for the enzyme sphinxsai.comresearchgate.net. This strong interaction is indicative of the potential for azoreductase to reduce this compound sphinxsai.com. Molecular docking analysis visualized the interactions, highlighting intermolecular hydrogen bonds between this compound and azoreductase researchgate.netresearchgate.net.

While direct binding studies of this compound with lysozyme are not extensively detailed in the provided search results, studies on other Ponceau dyes, such as Ponceau 4R, have investigated their interactions with lysozyme acs.orgnih.gov. These studies often utilize spectroscopic methods and molecular docking to understand binding mechanisms, quenching of intrinsic fluorescence, and the effect on protein conformation acs.orgnih.gov. Given the structural similarities among Ponceau dyes, this compound may exhibit comparable interactions with lysozyme, potentially involving noncovalent forces like hydrogen bonding and hydrophobic interactions acs.orgnih.gov.

Interaction with Nucleic Acids (DNA, RNA) in vitro

Research into the interaction of this compound with nucleic acids, such as DNA and RNA, in vitro is limited within the provided search results. However, studies on other azo dyes, including Ponceau 4R, have investigated their potential to cause DNA damage in vitro researchgate.net. While this suggests a possible interaction, the specific mechanisms and binding characteristics of this compound with DNA or RNA are not explicitly detailed.

General studies on protein-nucleic acid interactions in vitro often involve techniques like binding assays and structural analysis to understand how molecules interact with DNA or RNA oup.comnih.govmdpi.combiorxiv.orgbabraham.ac.ukpnas.orgfrontiersin.orgnih.gov. These studies highlight various types of interactions, including direct binding to DNA sequences or interaction with RNA molecules oup.comnih.govmdpi.combiorxiv.orgbabraham.ac.ukpnas.orgfrontiersin.orgnih.gov. The extent to which this compound engages in such interactions requires further specific investigation.

Membrane Permeability and Transport across Model Membranes

While the provided results discuss membrane permeability in the context of other substances like sugars, amino acids, and the function of membrane proteins nih.govmdpi.complos.orgplos.orgnih.gov, direct experimental data on this compound's ability to permeate or be transported across model membranes is not presented. The chemical properties of this compound, including its charge due to the sulfonate groups, would likely influence its interaction with and passage through lipid membranes.

Cellular Uptake and Localization of this compound in In Vitro Models

Investigations into the cellular uptake and subsequent localization of this compound within cells in in vitro models are not extensively detailed in the provided search results.

Uptake Kinetics in Cell Cultures

While the search results mention cellular uptake in the context of bacterial degradation of related Ponceau dyes acs.org, specific data on the uptake kinetics of this compound in mammalian or other relevant cell cultures are not provided. Studies on cellular uptake kinetics typically involve exposing cells to a substance and measuring its concentration within the cells over time to determine the rate and extent of uptake plos.org. Factors such as concentration, temperature, and the presence of transporters can influence uptake kinetics.

Subcellular Distribution Analysis

Information regarding the subcellular distribution of this compound after cellular uptake in in vitro models is not available in the provided search results. Studies on subcellular localization commonly employ techniques such as fluorescence microscopy or cell fractionation followed by analysis (e.g., Western blotting) to determine where a substance accumulates within a cell (e.g., cytoplasm, nucleus, organelles) frontiersin.orgnih.govresearchgate.netresearchgate.net.

Although Ponceau dyes are used as stains in biological protocols like Western blotting to visualize proteins on membranes genscript.comnih.govnih.govbabraham.ac.ukfrontiersin.orgplos.orgplos.orgnih.govthermofisher.comfrontiersin.org, this application does not directly provide information about the active uptake and intracellular distribution of this compound by live cells in culture.

Modulation of Biochemical Pathways by this compound in Model Systems

Investigations into the biological effects of this compound in non-clinical models have provided some insights into its capacity to modulate specific biochemical pathways. Research in animal models has indicated an influence on enzymatic activity and associated cellular proliferation.

Enzyme Activity Modulation Studies

Studies investigating the long-term effects of certain chemicals on liver function in rats have included observations on this compound. Research indicates that administration of this compound resulted in the transient induction of microsomal enzymes. This enzymatic modulation was associated with subsequent liver changes, specifically nodular hyperplasia.

While the detailed mechanisms of this microsomal enzyme induction by this compound were not fully elucidated in the consulted literature, the observation suggests that this compound can interact with cellular machinery responsible for enzyme regulation in hepatic tissue in this model system. The transient nature of the induction and the development of nodular hyperplasia highlight a complex biological response to the compound in this non-clinical model.

Oxidative Stress Induction Mechanisms

Information specifically detailing the mechanisms by which this compound may induce oxidative stress in non-clinical model systems was not found in the literature consulted for this article.

Gene Expression Alterations in Microorganisms or Cell Lines

Information regarding alterations in gene expression profiles in microorganisms or cell lines specifically induced by this compound was not found in the literature consulted for this article.

Advanced Strategies for Environmental Remediation of Ponceau Mx

Adsorption Technologies for Ponceau MX Removal

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, low cost, and high efficiency researchgate.netnih.gov. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. The efficiency of adsorption is influenced by several factors, including the type of adsorbent, initial dye concentration, contact time, pH of the solution, and temperature nih.govscielo.org.za.

Nanomaterial-Based Adsorbents

Nanomaterials have emerged as promising adsorbents for dye removal due to their high surface area, unique surface properties, and potential for modification researchgate.netmdpi.com. Studies have explored the use of various nanomaterials for the adsorption of Ponceau dyes. For instance, manganese oxide (Mn₂O₃) nanoparticles synthesized via solid-state decomposition have demonstrated high efficiency in removing Ponceau Xylidine (this compound) from aqueous media, achieving up to 98.3% removal researchgate.netbue.edu.eg. The adsorption process on Mn₂O₃ nanoparticles involved both surface adsorption (chemisorption) and intra-particle diffusion mechanisms researchgate.netbue.edu.eg. The high surface area and the presence of meso- and macropores in the synthesized Mn₂O₃ contributed to its effectiveness as an adsorbent researchgate.netbue.edu.eg.

Activated Carbon and Biosorbent Applications

Activated carbon is a well-established adsorbent known for its high adsorption capacity and porous structure, making it effective for removing various pollutants, including dyes, from water researchgate.netrsc.org. Its adsorption capability is influenced by its preparation conditions and the presence of surface functional groups researchgate.netrsc.org.

Biosorbents, derived from natural sources such as agricultural wastes and biomass, offer a cost-effective and environmentally friendly alternative for dye removal nih.govbeishide.com. These materials often possess functional groups that can interact with dye molecules through various mechanisms, including electrostatic interaction and hydrogen bonding mdpi.comresearchgate.net. While specific studies on this compound adsorption using activated carbon and biosorbents were not extensively detailed in the search results, research on the adsorption of other Ponceau dyes, such as Ponceau 4R and Ponceau S, on activated carbon and biosorbents provides relevant insights beishide.comresearchgate.net. For example, activated carbon derived from coffee husks showed an adsorption capacity of 15.8 mg/g for Ponceau 4R beishide.com. Similarly, alkali-boiled Tilapia fish scales were found to be an effective biosorbent for Ponceau 4R, with a theoretical maximum adsorption capacity of 134.40 mg/g researchgate.net. These studies highlight the potential of activated carbon and various biosorbents for the removal of Ponceau dyes through adsorption.

Adsorption Kinetics and Equilibrium Studies

Understanding the kinetics and equilibrium of the adsorption process is crucial for designing and optimizing adsorption systems researchgate.netnih.gov. Adsorption kinetics describe the rate at which the dye molecules are adsorbed onto the adsorbent surface, while equilibrium studies provide information about the maximum adsorption capacity of the adsorbent and how the dye molecules distribute between the liquid phase and the solid phase at equilibrium researchgate.netnih.govmocedes.org.

Several kinetic models, such as the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models, are commonly used to analyze adsorption kinetic data researchgate.netnih.govmocedes.org. For the adsorption of Ponceau Xylidine on Mn₂O₃ nanoparticles, both surface adsorption (chemisorption) and intra-particle diffusion mechanisms were found to be involved researchgate.netbue.edu.eg. Studies on other dyes have shown that the pseudo-second-order model often provides a good fit for the adsorption kinetics, suggesting that the adsorption rate is controlled by the chemical interaction between the adsorbent and the dye molecules nih.govscielo.org.zamocedes.orgmdpi.com.

Adsorption equilibrium data are typically analyzed using isotherm models like the Langmuir, Freundlich, and Temkin models nih.govmocedes.orgmdpi.com. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface nih.govmdpi.com. The Temkin model considers the effect of interactions between the adsorbed molecules nih.govresearchgate.net. Studies on the adsorption of other Ponceau dyes have shown varying fits to these models depending on the adsorbent material nih.govresearchgate.net. For instance, the adsorption of an acidic dye (Acid Blue 29) on a gel anion exchanger was well fitted by the Langmuir isotherm, indicating monolayer adsorption nih.gov. The adsorption of Ponceau 4R on alkali-boiled Tilapia fish scales was well represented by the Freundlich isotherm model researchgate.net.

Data from adsorption studies can be presented in tables to summarize the findings on adsorption capacity under different conditions and the parameters obtained from fitting kinetic and isotherm models.

| Adsorbent Type | Dye | Adsorption Capacity (mg/g) | Kinetic Model Fit | Isotherm Model Fit | Reference |

| Mn₂O₃ Nanoparticles | Ponceau Xylidine | Up to 98.3% removal | Pseudo-second-order, Intra-particle diffusion | Not specified | researchgate.netbue.edu.eg |

| Activated Carbon (Coffee Husks) | Ponceau 4R | 15.8 | Not specified | Langmuir | beishide.com |

| Alkali-boiled Tilapia Fish Scales | Ponceau 4R | 134.40 (theoretical max) | Pseudo-second-order | Freundlich | researchgate.net |

| Gel Anion Exchanger (Purolite A-850) | Acid Blue 29 | 83.303 (monolayer capacity at 20°C) | Pseudo-second-order | Langmuir | nih.gov |

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are effective techniques for the degradation of recalcitrant organic pollutants like azo dyes in wastewater researchgate.netijcce.ac.ir. AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and break down complex organic molecules into simpler, less harmful compounds researchgate.netijcce.ac.ir.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals researchgate.net. The photo-Fenton process enhances the Fenton reaction by using UV or visible light irradiation, which accelerates the regeneration of Fe²⁺ and can also directly photolyze H₂O₂ to produce more •OH radicals researchgate.netscirp.org.

Studies on the degradation of Ponceau dyes using Fenton and photo-Fenton processes have shown high decolorization and mineralization efficiencies researchgate.netscielo.org.co. For Ponceau 4R, both Fenton and photo-Fenton processes achieved approximately 95% decoloration within 300 seconds and complete color degradation within 7200 seconds (2 hours) researchgate.netakjournals.com. Photo-Fenton generally showed slightly higher total organic carbon (TOC) removal compared to the Fenton process researchgate.net. For instance, TOC removals of 97% and approximately 100% were observed for Fenton and photo-Fenton conditions, respectively, after 7200 seconds researchgate.net. The efficiency of these processes is influenced by factors such as the initial concentrations of H₂O₂ and Fe²⁺, pH, and reaction time researchgate.netscirp.orgscielo.org.co. Optimal conditions for Ponceau 4R degradation by photo-Fenton were found to be specific initial concentrations of H₂O₂ and Fe²⁺ at a certain dye concentration akjournals.com.

The electro-Fenton process, a variation where Fe²⁺ and H₂O₂ are electrochemically generated, has also been studied for the degradation of Ponceau S, another azo dye researchgate.net. This method achieved complete color removal of varying concentrations of Ponceau S within 30 to 90 minutes and significant mineralization (approximately 98%) within 40 to 120 minutes, depending on the initial dye concentration researchgate.net.

| Process | Dye | Initial Dye Concentration | Decolorization Efficiency (%) | TOC Removal (%) | Time (s) | Reference |

| Fenton | Ponceau 4R | 9.926 x 10⁻² mM | ~95 | 97 | 7200 | researchgate.netakjournals.com |

| Photo-Fenton | Ponceau 4R | 9.926 x 10⁻² mM | ~95 | ~100 | 7200 | researchgate.netakjournals.com |

| Electro-Fenton | Ponceau S | 0.05 mM | 100 | ~98 | 2400 | researchgate.net |

| Electro-Fenton | Ponceau S | 0.1 mM | 100 | ~98 | 3600 | researchgate.net |

| Electro-Fenton | Ponceau S | 0.3 mM | 100 | ~98 | 7200 | researchgate.net |

Ozonation and Catalytic Ozonation

Ozonation is an AOP that uses ozone (O₃) as a strong oxidizing agent to degrade organic pollutants researchgate.netijcce.ac.ir. Ozone can react directly with dye molecules or decompose to form •OH radicals, especially at higher pH values researchgate.net.

Studies on the ozonation of Ponceau 4R in aqueous solutions have shown rapid decolorization researchgate.net. Complete degradation of Ponceau 4R in distilled water was observed after only 600 seconds of ozonation at approximately 20°C and pH 5.8 researchgate.net. While ozonation is effective for color removal, the extent of mineralization (TOC removal) can be limited researchgate.net.

Catalytic ozonation involves the use of a catalyst in conjunction with ozone to enhance the degradation efficiency, particularly the mineralization of pollutants jeeng.netresearchgate.net. Catalysts can promote the decomposition of ozone into more reactive species like •OH radicals jeeng.net. Research on the catalytic ozonation of Ponceau 4R has explored the use of materials like multifunctional magnetic biochar prepared from rubber seed shells jeeng.neticm.edu.plresearchgate.net. This magnetic biochar enhanced Ponceau 4R ozonation over a broad pH range (3.0–9.0) jeeng.netresearchgate.net. At pH 5.8, the presence of the magnetic biochar catalyst improved the pseudo-first-order rate constant of Ponceau 4R decolorization by 50% compared to ozonation without the catalyst icm.edu.plresearchgate.net. This indicates that catalytic ozonation can significantly improve the degradation kinetics of this compound and similar azo dyes.

| Process | Dye | Conditions | Decolorization Efficiency (%) | TOC Removal (%) | Time (s) | Reference |

| Ozonation | Ponceau 4R | ~20°C, pH ~5.8, semi-batch reactor | 100 | Up to 60 | 7200 | researchgate.net |

| Catalytic Ozonation | Ponceau 4R | With rubber seed shell magnetic biochar, pH 5.8 | Enhanced rate constant | Not specified | Not specified | jeeng.neticm.edu.plresearchgate.net |

Photocatalytic Degradation using Semiconductor Materials

Photocatalytic degradation utilizes semiconductor materials as photocatalysts to facilitate the breakdown of organic pollutants like this compound in the presence of light. This process typically involves the generation of reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), upon illumination of the semiconductor. These radicals then attack and mineralize the dye molecules into less harmful substances mdpi.com.

Research indicates that various semiconductor materials, including TiO₂ and ZnO, have been explored for the photocatalytic degradation of azo dyes mdpi.comtsijournals.comijcce.ac.irnih.gov. The efficiency of photocatalytic degradation is influenced by several parameters, including the type and concentration of the photocatalyst, dye concentration, pH of the solution, and light intensity tsijournals.comijirset.com. For instance, studies on the photocatalytic degradation of a related azo dye, Ponceau BS, using TiO₂ showed that the decolorization efficiency was higher in acidic mediums and decreased in alkaline conditions due to charge repulsion between the negatively charged dye and the semiconductor surface ijirset.com. The rate of degradation can also increase with increasing amounts of semiconductor up to an optimal point tsijournals.com.

The mechanism often follows pseudo-first-order kinetics, and adsorption of the dye onto the semiconductor surface is a crucial initial step ijirset.com. The combination of semiconductor nanocomposites with agents like H₂O₂ and UV light has been shown to enhance the effectiveness of dye degradation ijcce.ac.ir.

Biological Treatment Approaches for this compound

Biological treatment, or bioremediation, offers an environmentally friendly and potentially cost-effective method for degrading organic contaminants using microorganisms or plants researchgate.netresearchgate.net. This approach leverages the metabolic capabilities of biological agents to transform toxic chemicals into less hazardous compounds researchgate.net.

Anaerobic and Aerobic Bioremediation Strategies

Bioremediation of azo dyes like this compound can occur under both anaerobic and aerobic conditions, utilizing the enzymatic activities of microorganisms. Bacterial azoreductases, for instance, play a critical role in cleaving the azo bond (-N=N-) present in these dyes under both conditions researchgate.netsphinxsai.com.